![molecular formula C11H15NO B054580 (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 121216-43-1](/img/structure/B54580.png)
(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Overview
Description
(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, also known as R-MAN, is a chemical compound that belongs to the class of phenethylamines. This compound has been studied extensively due to its potential therapeutic applications in various fields of medicine.
Mechanism of Action
The exact mechanism of action of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is not yet fully understood. However, it has been shown to act as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuroprotection and neuroplasticity.
Biochemical and Physiological Effects
(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of BDNF, which plays a crucial role in neuroprotection and neuroplasticity. (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has also been shown to increase the levels of the antioxidant enzyme superoxide dismutase (SOD), which helps to protect cells from oxidative stress. Additionally, (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has been shown to increase the levels of the anti-inflammatory cytokine interleukin-10 (IL-10), which helps to reduce inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine in lab experiments is its potential therapeutic applications in various fields of medicine. (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of Parkinson's disease. (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has also been studied for its potential use as an antidepressant and anxiolytic agent. However, one limitation of using (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for the study of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine. One direction is to further investigate its potential therapeutic applications in various fields of medicine. (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of Parkinson's disease. (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has also been studied for its potential use as an antidepressant and anxiolytic agent. Another direction is to investigate the mechanism of action of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine in more detail. The exact mechanism of action of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is not yet fully understood, and further research is needed to elucidate this. Additionally, future studies could investigate the potential side effects of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine and its long-term safety profile.
Synthesis Methods
The synthesis of (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves the reaction of 1,2,3,4-tetrahydronaphthalene with methoxyamine hydrochloride in the presence of a reducing agent such as sodium borohydride. The product obtained is then purified using column chromatography to obtain pure (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine.
Scientific Research Applications
(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have neuroprotective properties and has been studied for its potential use in the treatment of Parkinson's disease. (R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine has also been studied for its potential use as an antidepressant and anxiolytic agent.
properties
IUPAC Name |
(2R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWNWWLWFCCREO-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC(C2)N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(CC[C@H](C2)N)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563624 | |
Record name | (2R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
CAS RN |
121216-43-1 | |
Record name | (2R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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